molecular formula C10H10F2O2 B2409231 3-(4,5-Difluoro-2-methoxyphenyl)propanal CAS No. 1379303-33-9

3-(4,5-Difluoro-2-methoxyphenyl)propanal

Cat. No.: B2409231
CAS No.: 1379303-33-9
M. Wt: 200.185
InChI Key: CXUUDKWHZVZDFB-UHFFFAOYSA-N
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Description

3-(4,5-Difluoro-2-methoxyphenyl)propanal is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propanal typically involves the reaction of 4,5-difluoro-2-methoxybenzyl alcohol with an oxidizing agent. Common oxidizing agents used in this reaction include pyridinium chlorochromate and manganese dioxide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The choice of oxidizing agent and solvent may vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Difluoro-2-methoxyphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(4,5-Difluoro-2-methoxyphenyl)propanoic acid.

    Reduction: 3-(4,5-Difluoro-2-methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of other complex organic molecules.

    Biology: Investigated for its antibacterial and antifungal properties.

    Medicine: Explored for its potential anticancer properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 3-(4,5-Difluoro-2-methoxyphenyl)propanal is not fully understood. it is believed to exert its biological effects by interacting with cellular proteins and enzymes. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Difluoro-2-methoxyphenyl)propanal
  • 3-(4,5-Difluoro-2-methoxyphenyl)propanoic acid
  • 3-(4,5-Difluoro-2-methoxyphenyl)propanol

Uniqueness

3-(4,5-Difluoro-2-methoxyphenyl)propanal is unique due to the specific positioning of the fluorine atoms and the methoxy group on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4,5-difluoro-2-methoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-14-10-6-9(12)8(11)5-7(10)3-2-4-13/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUUDKWHZVZDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCC=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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